molecular formula C11H22N2O2 B1600734 (S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 274692-08-9

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No. B1600734
M. Wt: 214.3 g/mol
InChI Key: JHHBMDKAYOQBBB-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, also known as TAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chiral amine and has been found to have various applications in the field of organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

  • Specific Scientific Field : Oncology and Medicinal Chemistry .
  • Summary of the Application : This compound is used in the synthesis of benzimidazole carboxamide derivatives, which have shown potential as inhibitors of Poly (ADP-ribose) Polymerase (PARP), a key enzyme involved in DNA damage repair . Inhibiting this enzyme can prevent cancer cells from repairing their DNA, leading to cell death .
  • Methods of Application or Experimental Procedures : A series of benzimidazole carboxamide derivatives were synthesized and characterized by 1H-NMR, 13C-NMR, and HRMS . PARP inhibition assays and cellular proliferation assays were carried out to evaluate the anticancer activities of these compounds .
  • Results or Outcomes : Compounds 5cj and 5cp exhibited potential anticancer activities with IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib . These compounds also displayed slightly better in vitro cytotoxicities against MDA-MB-436 and CAPAN-1 cell lines than veliparib and olaparib .

properties

IUPAC Name

tert-butyl (3S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBMDKAYOQBBB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452609
Record name (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

CAS RN

274692-08-9
Record name (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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